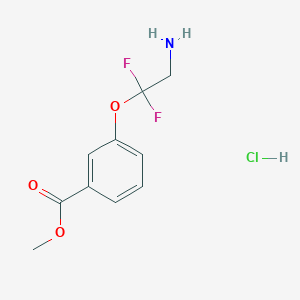

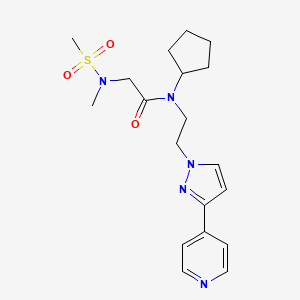

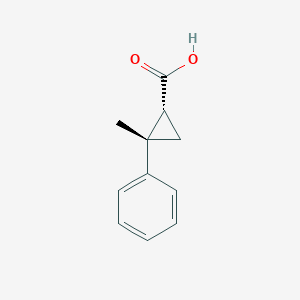

![molecular formula C18H16N2O2S B2879025 N-{3-cyano-4-[(4-methylphenyl)sulfinyl]phenyl}cyclopropanecarboxamide CAS No. 477710-05-7](/img/structure/B2879025.png)

N-{3-cyano-4-[(4-methylphenyl)sulfinyl]phenyl}cyclopropanecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{3-cyano-4-[(4-methylphenyl)sulfinyl]phenyl}cyclopropanecarboxamide, also known as CPCCOEt, is a selective antagonist of metabotropic glutamate receptor subtype 1 (mGluR1). This compound has gained considerable attention in the scientific community due to its potential therapeutic applications in various neurological disorders.

Scientific Research Applications

Stereoselective Cycloaddition Reactions An unprecedented [3+2] cycloaddition between N-tert-butanesulfinyl imines and arynes provides a stereoselective method for the synthesis of cyclic sulfoximines. This technique emphasizes the role of the difluoro(phenylsulfonyl)methyl group in facilitating the cycloaddition reaction and its subsequent removal or substitution, transforming the difluorinated cyclic sulfoximines to cyclic sulfinamides (Ye et al., 2014).

Copper-Catalyzed Intermolecular Reactions Copper-catalyzed reactions of alkanes with simple amides, sulfonamides, and imides form N-alkyl products, showcasing a method for functionalization at secondary C–H bonds. This research provides insights into the mechanism of amidation, highlighting the role of copper and tert-butoxyl radicals in the generation of N-alkyl products (Tran et al., 2014).

Characterization of N-(Arylcarbamothioyl)-cyclohexanecarboxamide Derivatives A study synthesized and characterized several N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, providing insights into their crystal structures and molecular conformations. This research emphasizes the cyclohexane ring's chair conformation and the stabilization of molecular conformation through intramolecular hydrogen bonds (Özer et al., 2009).

Highly Stereoselective Addition Reactions The addition of alkyl or aryl Grignard reagents to N-sulfinyl imines derived from substituted cyclohexanones proceeds with excellent diastereoselectivity. This method highlights the control of reaction selectivity by the ring substituent, enabling the employment of racemic tert-butanesulfinamide (McMahon & Ellman, 2004).

Synthesis of 4H-1,4-Benzothiazine Derivatives A new synthesis route for 2,4-disubstituted 4H-1,4-benzothiazine derivatives through the deprotonation and ring closure of specific isocyanides was demonstrated. This research underlines the utility of certain methylthiophenyl isocyanides in synthesizing benzothiazine derivatives, providing a new pathway for the generation of these compounds (Kobayashi et al., 2006).

properties

IUPAC Name |

N-[3-cyano-4-(4-methylphenyl)sulfinylphenyl]cyclopropanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2S/c1-12-2-7-16(8-3-12)23(22)17-9-6-15(10-14(17)11-19)20-18(21)13-4-5-13/h2-3,6-10,13H,4-5H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFDQKXIWXDVRRQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)C2=C(C=C(C=C2)NC(=O)C3CC3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{3-cyano-4-[(4-methylphenyl)sulfinyl]phenyl}cyclopropanecarboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

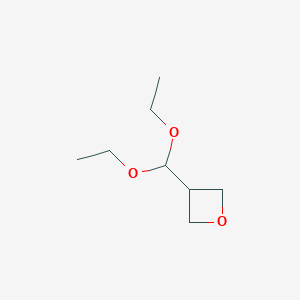

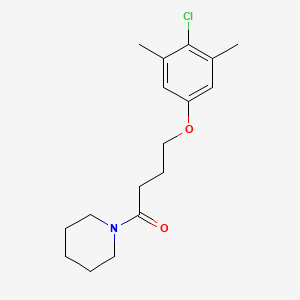

![5lambda4-Thia-8-azaspiro[3.5]nonane 5-oxide;hydrochloride](/img/structure/B2878948.png)

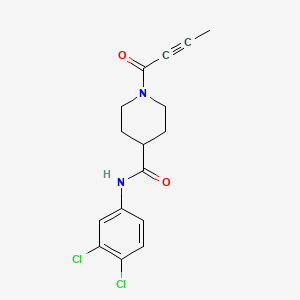

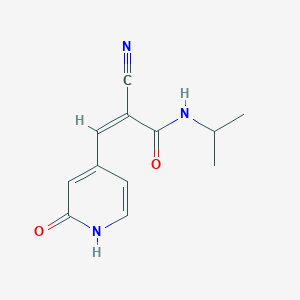

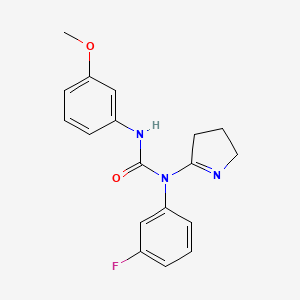

![2,6-dioxo-1-phenyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-1,2,3,6-tetrahydropyrimidine-4-carboxamide](/img/structure/B2878951.png)

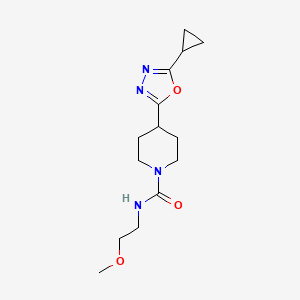

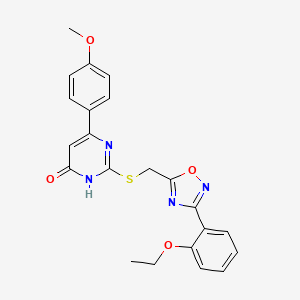

![3-(3-methoxyphenyl)-6-(3-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2878958.png)

![2-(4-chlorobenzyl)-6-(pyrrolidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2878964.png)